methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a carbamate group, a sulfamoyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Based on its structural characteristics, it can be hypothesized that it may be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other compounds in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminophenol with methyl chloroformate to form methyl 4-aminophenylcarbamate. This intermediate is then reacted with 2-hydroxy-3-methoxy-2-methylpropylamine and sulfamoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-(2-hydroxy-3-methoxypropyl)sulfamoyl)phenyl)carbamate
Uniqueness
Methyl (4-(N-(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl)phenyl)carbamate is unique due to the presence of the 2-hydroxy-3-methoxy-2-methylpropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
methyl N-[4-[(2-hydroxy-3-methoxy-2-methylpropyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S/c1-13(17,9-20-2)8-14-22(18,19)11-6-4-10(5-7-11)15-12(16)21-3/h4-7,14,17H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGKNGQUDKPWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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